5'-Oxo-8,5'-cycloadenosine

Description

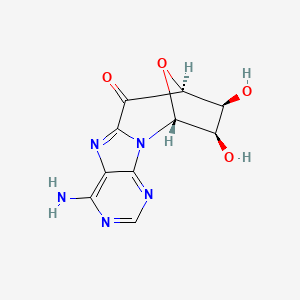

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N5O4 |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

(1R,12S,13S,14R)-7-amino-13,14-dihydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one |

InChI |

InChI=1S/C10H9N5O4/c11-7-2-8(13-1-12-7)15-9(14-2)5(18)6-3(16)4(17)10(15)19-6/h1,3-4,6,10,16-17H,(H2,11,12,13)/t3-,4+,6-,10+/m0/s1 |

InChI Key |

VQLOZIZHZBWZMR-GFJREVIJSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N3[C@H]4[C@@H]([C@@H]([C@H](O4)C(=O)C3=N2)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N3C4C(C(C(O4)C(=O)C3=N2)O)O)N |

Origin of Product |

United States |

Mechanisms of 5 Oxo 8,5 Cycloadenosine Formation in Nucleic Acids

Generation Pathways Initiated by Hydroxyl Radical (•OH) Attack

The primary initiator for the formation of 8,5'-cyclopurine-2'-deoxynucleosides is the highly reactive hydroxyl radical (•OH). nih.govnih.gov These lesions are generated exclusively through the action of •OH and not by other reactive oxygen species like singlet oxygen. nih.govresearchgate.net The process unfolds in a distinct two-step mechanism involving the deoxyribose sugar and the purine (B94841) base. nih.gov

The reaction cascade begins with the hydroxyl radical attacking the 2'-deoxyribose sugar moiety of a purine nucleoside, such as deoxyadenosine (B7792050) or deoxyguanosine. nih.gov The •OH radical specifically abstracts a hydrogen atom from the C5' position of the sugar. nih.govnih.gov This abstraction event results in the formation of a carbon-centered radical at the C5' position (the C5' radical). nih.govnih.gov This initial step is highly probable, with estimates suggesting that •OH attack at the H5' position accounts for a significant portion of all possible radical formations on the sugar backbone. nih.gov

Following its formation, the C5' radical undergoes a rapid intramolecular cyclization reaction. nih.gov The radical attacks the C8 position of the purine base within the same nucleoside, leading to the formation of a new covalent bond between the C5' of the sugar and the C8 of the base. nih.govnih.gov This cyclization is a key step that creates the characteristic tandem lesion structure. The final step in the formation of the stable lesion involves the oxidation of the resulting nucleobase radical intermediate. nih.gov

The hydroxyl radicals necessary to initiate this damage are generated in vivo primarily through two well-established processes: ionizing radiation and the Fenton reaction. nih.gov

Ionizing Radiation: Exposure to ionizing radiation leads to the radiolysis of water molecules within the cell, producing a variety of reactive species, most notably the hydroxyl radical. nih.gov This indirect effect of radiation is a major source of •OH that can subsequently attack DNA and induce the formation of 8,5'-cyclopurine lesions. nih.govnih.gov

Fenton Reaction: The Fenton reaction is a significant endogenous source of hydroxyl radicals. nih.govmdpi.com This reaction involves the oxidation of ferrous iron (Fe²⁺) by hydrogen peroxide (H₂O₂), which generates a hydroxyl radical and a hydroxide ion. mdpi.com This process is considered a highly relevant source of the •OH radicals that cause oxidative DNA damage, including the formation of 5'-Oxo-8,5'-cycloadenosine, within a cellular environment. nih.gov

Diastereomeric Forms of this compound (5'R and 5'S) and Their Relative Formation

The cyclization reaction results in the formation of a new chiral center at the C5' position. Consequently, 8,5'-cyclopurine-2'-deoxynucleosides, such as 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cdA) and 8,5'-cyclo-2'-deoxyguanosine (B17932) (cdG), can exist as two distinct diastereomers: (5'R) and (5'S). nih.govnih.govnih.gov The relative yield of these stereoisomers is heavily influenced by the conformation of the DNA.

Research has shown that the structure of the nucleic acid dictates which diastereomer is preferentially formed. nih.gov In single-stranded DNA, the (5'R) isomer is the predominant form, whereas in the more rigid, conformationally constrained structure of double-stranded DNA, the (5'S) isomer is the major product. nih.gov

| DNA Structure | Predominant Diastereomer Formed |

|---|---|

| Single-Stranded DNA | 5'R |

| Double-Stranded DNA | 5'S |

Influence of Molecular Oxygen on this compound Formation Kinetics

The presence of molecular oxygen has a significant inhibitory effect on the formation of this compound. nih.govnih.gov The mechanism of inhibition is a competitive reaction with the C5' radical intermediate.

When molecular oxygen is present, it can react with the C5' radical at a diffusion-controlled rate. nih.gov This reaction forms a peroxyl radical, which prevents the intramolecular cyclization with the C8 position of the purine base from occurring. nih.gov Because this reaction with oxygen is so rapid, it effectively outcompetes the cyclization pathway, leading to a complete inhibition of 8,5'-cyclopurine lesion formation under aerobic conditions. nih.govacs.org Therefore, these lesions are formed primarily under anaerobic or hypoxic conditions where the concentration of molecular oxygen is low.

Stability of the N-Glycosidic Bond in this compound Compared to Other Oxidized Nucleosides

The N-glycosidic bond, which links the deoxyribose sugar to the purine base, exhibits significantly increased stability in 8,5'-cyclopurine nucleosides compared to their unmodified counterparts. nih.govnih.gov Studies investigating the acid-catalyzed hydrolysis of the N-glycosidic bond have demonstrated that the bond in (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) is substantially more resistant to cleavage than the bond in deoxyguanosine (dG). nih.govnih.gov

The half-lives of the cyclic dG lesions were found to be at least five times higher than those of dG or 8-methyl-2'-deoxyguanosine (8-Me-dG) under acidic conditions. nih.gov Specifically, the N-glycosidic bond of S-cdG is estimated to be 5 to 10 times more stable to acid hydrolysis than that of dG. nih.gov This enhanced stability is attributed to the rigid, cyclized structure which alters the electronic properties and sterically hinders the protonation at the N7 position, a critical step in the hydrolysis mechanism. nih.gov However, when compared to another common oxidative lesion, 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-Oxo-dG), the N-glycosidic bond of the cyclopurine lesion is less stable. 8-Oxo-dG is exceptionally resistant to acid hydrolysis due to the low pKa of the base, which prevents the necessary protonation for bond cleavage. nih.govnih.gov

| Compound | Relative Stability of N-Glycosidic Bond to Acid Hydrolysis |

|---|---|

| Deoxyguanosine (dG) | Baseline |

| 8-methyl-2'-deoxyguanosine (8-Me-dG) | Comparable to dG |

| (5'S)-8,5'-cyclo-2'-deoxyguanosine (S-cdG) | 5-10 times more stable than dG |

| 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-Oxo-dG) | Most stable; significantly more resistant than S-cdG and dG |

Research Findings on this compound Formation Remain Elusive in Scientific Literature

Despite a thorough review of scientific literature, specific research findings and data tables detailing the site-specific formation of the chemical compound “this compound” in oligonucleotides and model DNA systems could not be located. The available body of research extensively covers a closely related group of DNA lesions, the 8,5'-cyclo-2'-deoxypurines, but does not provide specific information on the "5'-Oxo" variant as requested.

The significant focus of existing research has been on the formation and biological consequences of (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyadenosine (cdA). These tandem lesions are generated in DNA through the action of hydroxyl radicals. The mechanism involves the abstraction of a hydrogen atom from the C5' position of the 2'-deoxyribose sugar moiety, leading to the formation of a C5' radical. This radical then undergoes an intramolecular cyclization by attacking the C8 position of the adjacent adenine (B156593) base. This process results in a covalent bond between the sugar and the base within the same nucleoside.

Studies on model DNA systems, such as calf thymus DNA, have utilized methods like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the formation of these cyclopurine lesions upon exposure to hydroxyl radicals generated by Fenton-type reagents. These studies have been crucial in understanding the stereospecificity of the lesion formation, noting that the ratio of the (5'R) to (5'S) diastereomers can be influenced by the DNA structure (single-stranded vs. double-stranded).

Furthermore, significant progress has been made in the chemical synthesis of oligonucleotides containing site-specifically incorporated 8,5'-cyclo-2'-deoxyadenosine lesions. These synthetic oligonucleotides are invaluable tools for investigating the impact of these lesions on DNA structure, replication, and repair. Research using these model systems has demonstrated that 8,5'-cycloadenosine lesions cause significant distortion of the DNA helix and act as blocks to DNA polymerases.

While the scientific community has dedicated considerable effort to understanding the formation and implications of 8,5'-cycloadenosine and its guanine (B1146940) analogue, there is no readily available information in the reviewed literature specifically describing the "this compound" compound. This suggests that this particular derivative may be a minor product of oxidative damage, a transient intermediate, or a compound that has not yet been the subject of detailed site-specific formation studies in oligonucleotides. Therefore, data tables and detailed research findings on its formation, as requested, cannot be provided at this time based on the available scientific literature.

Advanced Analytical Methodologies for the Detection and Quantification of 5 Oxo 8,5 Cycloadenosine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for High-Sensitivity Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique for the analysis of oxidatively induced DNA modifications, including 5'-Oxo-8,5'-cycloadenosine. nih.govnih.govnih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection of lesions at very low levels within complex biological matrices. nih.gov The sensitivity of LC-MS/MS with selected-ion monitoring can reach the femtomole range, enabling the detection of as little as 2 femtomoles of the compound on the column. nih.gov

Sample Preparation Strategies for Nucleic Acid Hydrolysis and Adduct Isolation

The accurate measurement of this compound necessitates the complete and gentle release of the lesion from the DNA backbone. Unlike many other DNA lesions, the covalent bond between the sugar and base moieties in 8,5'-cyclopurine-2'-deoxynucleosides prevents their release through acid hydrolysis. nih.gov Therefore, enzymatic hydrolysis is the required method. nih.gov

A combination of enzymes is typically employed to achieve complete DNA digestion into individual nucleosides. nih.gov One established methodology involves a cocktail of four enzymes: DNase I, phosphodiesterase I, phosphodiesterase II, and alkaline phosphatase. nih.gov Another effective combination for the release of this compound from DNA is a mixture of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. nih.gov More recently, a revised protocol utilizing a combination of benzonase and nuclease P1 has been reported as a cost-effective and efficient method for DNA digestion prior to LC-MS/MS analysis. frontiersin.org

Following enzymatic hydrolysis, the sample may require further purification to remove interfering substances before injection into the LC-MS/MS system. Solid-phase extraction is a common technique used for the desalination and enrichment of the target analytes. frontiersin.org

Optimization of Chromatographic Separation and Mass Spectrometric Parameters

Achieving reliable and reproducible results in LC-MS/MS analysis hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation: The goal of chromatographic optimization is to achieve efficient separation of the target analyte from other components in the sample matrix, resulting in sharp, well-resolved peaks. Key parameters that are adjusted include:

Column Chemistry: Reversed-phase liquid chromatography (RPLC) is a commonly used technique for the separation of nucleosides. longdom.org

Mobile Phase Composition: The composition of the mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is adjusted to control the elution strength and achieve optimal separation. longdom.org

Column Temperature and Flow Rate: These parameters are balanced to ensure efficient separation without causing peak broadening. longdom.org

Mass Spectrometric Parameters: The mass spectrometer is tuned to selectively detect and quantify the target analyte. For this compound, detection is often performed using an atmospheric pressure ionization-electrospray source operating in the positive ionization mode. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov The generation of unique fragment ions for the analyte of interest is a significant advantage of this technique. hilarispublisher.com

Below is an example of a data table summarizing optimized LC-MS/MS parameters for a related compound, which illustrates the level of detail required.

| Parameter | Setting |

| LC System | Waters Corp 2795 Separation Module mdpi.com |

| Column | GromSaphir 110 C18 (3 µm, 60 x 2 mm) mdpi.com |

| Guard Column | Security Guard Cartridge C18 (4 x 2.0 mm) mdpi.com |

| Mobile Phase | 80% H2O, 20% Acetonitrile, 0.2% Formic Acid mdpi.com |

| Flow Rate | 0.2 mL/min mdpi.com |

| Injection Volume | 20 µL mdpi.com |

| MS System | Bruker Daltonics HCT Ion Trap mdpi.com |

| Ion Source | Electrospray Ionization (ESI), Positive Mode mdpi.com |

| Nebulizer Pressure | 40 psi mdpi.com |

| Dry Gas Flow | 9.0 L/min mdpi.com |

| Dry Temperature | 365 °C mdpi.com |

Application of Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry is the gold standard for accurate quantification of DNA modifications. nih.gov This method involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample prior to processing and analysis. nih.gov The isotopically labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample preparation, injection volume, or ionization efficiency. nih.gov This technique allows for rapid, ultrasensitive (low femtomole range), and highly reproducible quantification of different nucleosides in parallel. nih.gov

32P-Postlabeling Assay for Ultrasensitive Detection and Quantification

The 32P-postlabeling assay is an exceptionally sensitive method for detecting DNA adducts, including this compound. nih.govnih.govwisnerbaum.com This technique is capable of detecting as few as 1-5 lesions per diploid mammalian cell and requires only a small amount of DNA (1-10 µg) for analysis. nih.govwisnerbaum.com

The assay involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a 32P-labeled phosphate from [γ-32P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by polynucleotide kinase. The resulting 32P-labeled adducts are then separated by thin-layer chromatography and detected by autoradiography. nih.gov A key advantage of this method is its ability to detect DNA adducts of unknown structure. wisnerbaum.com

For the detection of this compound, the assay is modified to analyze dinucleotides containing the lesion. nih.govnih.gov This is because the modified dinucleotides are resistant to the 3'-dephosphorylating action of nuclease P1, while normal nucleotides are cleaved, thus enriching the sample for the adducts. nih.gov

Immunochemical Detection Techniques Utilizing Specific Monoclonal Antibodies

Immunochemical methods offer an alternative approach for the detection and quantification of this compound. These techniques rely on the high specificity of antibodies that recognize and bind to the target lesion.

Development and Validation of Antibodies for this compound

The development of specific antibodies is the cornerstone of any immunochemical assay. For this compound, polyclonal antisera have been successfully raised in rabbits by immunizing them with a conjugate of the lesion. nih.gov More recently, highly specific monoclonal antibodies have been developed that can target oxidized adenine (B156593) lesions. nih.govnih.gov

Application in Cellular and Tissue Models for In Situ Visualization

The in situ visualization of DNA lesions within cellular and tissue contexts provides critical insights into the spatial distribution of oxidative stress and the cellular response to damage. While direct imaging of the diamagnetic this compound molecule is challenging, advanced techniques like immuno-spin trapping allow for the in situ detection of its radical precursors, offering a window into its formation. nih.govsfrbm.org

Immuno-spin trapping is a highly sensitive method that detects transient DNA radicals in biological systems. nih.gov The technique involves the use of a nitrone spin trap, most commonly 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), which is introduced into cells or tissues. mdpi.com This compound reacts in real-time with short-lived DNA radicals, which are intermediates in the formation of lesions like this compound, to form stable DMPO-DNA nitrone adducts. nih.govresearchgate.net

These stable adducts can then be detected using highly specific antibodies that recognize the DMPO nitrone moiety. sfrbm.org The application of immunofluorescence or immunohistochemistry techniques allows for the visualization of these adducts within cellular compartments or specific tissue regions. This approach has been successfully used to detect and locate DNA radicals in various models, including rat hepatocytes exposed to oxidative stressors. researchgate.net By mapping the locations of these precursor radicals, researchers can infer the sites of subsequent this compound formation and investigate the localized impact of oxidative damage. sfrbm.org This methodology combines the specificity of spin trapping with the sensitivity of immunoassays, providing a powerful tool for studying the dynamics of DNA damage in complex biological environments. researchgate.net

Biological and Cellular Impact of 5 Oxo 8,5 Cycloadenosine Adducts

Effects on DNA Replication Fidelity and Processivity

The presence of 5'-Oxo-8,5'-cycloadenosine adducts in a DNA template presents a formidable obstacle to the replication machinery, impacting both the speed and accuracy of DNA synthesis.

Both diastereomers of 5',8-cyclo-2'-deoxyadenosine have been shown to block primer extension by various DNA polymerases, including T7 DNA polymerase and mammalian DNA polymerase δ. The covalent linkage within the nucleoside restricts the conformational flexibility of the DNA backbone, hindering the processive movement of the polymerase along the template strand. This blockage of DNA and RNA polymerases can ultimately lead to cell death.

The (5'S) isomer of 5',8-cyclo-2'-deoxyadenosine, in particular, has been noted to block DNA synthesis and the exonuclease activity of DNA polymerase. This inhibition of the polymerase's proofreading function further exacerbates the potential for replication errors.

The two stereoisomers of this compound exhibit distinct mutagenic profiles during DNA synthesis. In vitro studies have revealed that the (5'S) isomer of the corresponding deoxyadenosine (B7792050) triphosphate (cdATP) can be inserted opposite to thymine (dTMP). In contrast, the (5'R) isomer of cdATP is inserted opposite to cytosine (dCMP). These misincorporation events highlight the mutagenic potential of these lesions if they are not properly repaired.

Kinetic analyses have demonstrated that the (5'S) isomer of cdATP is incorporated more efficiently during DNA synthesis compared to the (5'R) isomer, suggesting it may pose a greater mutagenic threat.

Table 1: Mutagenic Pairing of 5',8-cyclodeoxyadenosine Triphosphate (cdATP) Stereoisomers

| Stereoisomer | Incorporation Opposite |

|---|---|

| (5'S)-cdATP | dTMP |

| (5'R)-cdATP | dCMP |

Influence on Gene Transcription and RNA Polymerase Dynamics

The impact of this compound extends beyond DNA replication to the crucial process of gene transcription. The presence of these lesions can diminish the levels of DNA transcription and induce transcriptional mutagenesis. The distorted DNA structure caused by the adduct can impede the binding and movement of RNA polymerase, leading to reduced gene expression. In some instances, the polymerase may bypass the lesion, but this can result in the incorporation of incorrect ribonucleotides into the messenger RNA, a phenomenon known as transcriptional mutagenesis.

Modulation of DNA Structure and Helical Conformation

The formation of the this compound adduct introduces significant and rigid distortions into the DNA double helix.

The structural perturbations induced by this compound have a tangible effect on the thermodynamic stability of the DNA double helix. The presence of a (5'S)-5',8-cyclo-2'-deoxyadenosine lesion has been shown to have a significant destabilizing effect on the DNA duplex. This is reflected in a measurable decrease in the melting temperature (Tm) of the DNA. For instance, one study observed a reduction in the Tm of 7.5 °C for a DNA duplex containing this lesion compared to an undamaged control duplex. This destabilization is attributed to the poor stacking interactions and other structural distortions at and near the lesion site.

Table 2: Effect of (5'S)-5',8-cyclo-2'-deoxyadenosine on DNA Duplex Melting Temperature (Tm)

| DNA Duplex | Melting Temperature (Tm) Change |

|---|---|

| Undamaged Control | Baseline |

| Containing (5'S)-5',8-cyclo-2'-deoxyadenosine | Decreased by ~7.5 °C |

Specific Deoxyribose Pseudorotation (O4'-exo) Induced by the Lesion

The formation of the 8,5'-cycloadenosine lesion introduces a significant conformational constraint on the deoxyribose sugar moiety. This is due to the creation of a covalent bond between the C5' of the sugar and the C8 of the purine (B94841) base. nih.gov This rigid structure dramatically alters the flexibility of the sugar ring. In typical B-DNA, the deoxyribose sugar puckers, rapidly interconverting between C2'-endo and C3'-endo conformations. However, the 8,5'-cyclo linkage restricts this movement.

Studies on the conformational energy of nucleoside analogues have revealed that for certain stereoisomers, the typical pathways for sugar pucker interconversion are energetically unfavorable. nih.gov For some anomers, an energy barrier is present at the O4'-endo position, which is a key intermediate in the standard C2'-endo to C3'-endo transition. nih.gov This barrier suggests that the interconversion between sugar puckers must occur through an alternative, less common pathway. nih.gov The proposed route for this conformational change is through the O4'-exo region of the pseudorotation cycle. nih.gov This specific conformational pathway is a direct consequence of the structural rigidity imposed by the 8,5'-cyclo lesion, distinguishing it from unmodified nucleosides and many other types of DNA damage.

Role as a Biomarker for Specific Types of Oxidative Stress in Cellular and Animal Models

This compound and its related 8,5'-cyclopurine-2'-deoxynucleosides (cPu) serve as highly specific biomarkers for oxidative stress, particularly that induced by hydroxyl radicals (•OH). nih.govmdpi.com Unlike other common oxidative lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which can be formed by various reactive oxygen species and are repaired by the base excision repair (BER) pathway, cPu lesions are formed exclusively through a mechanism involving the abstraction of a hydrogen atom from the C5' position of the sugar. nih.govmdpi.com Furthermore, they are uniquely repaired by the nucleotide excision repair (NER) pathway, making them distinct indicators of specific types of DNA damage and repair activity. nih.govresearchgate.net

In human studies, elevated urinary levels of (5′R)- and (5′S)-8,5′-cyclo-2′-deoxyadenosines (R-cdA and S-cdA) have been identified as potential biomarkers for oxidative stress in patients with prediabetes and type 2 diabetes mellitus (T2DM). researchgate.netnih.gov A study investigating these markers found that levels of S-cdA were significantly higher in prediabetes patients compared to healthy volunteers, indicating that oxidative DNA damage is present even before the full onset of T2DM. nih.gov

| Study Population/Model | Biomarker(s) Measured | Key Finding | Reference |

|---|---|---|---|

| Human (Prediabetes vs. Healthy Volunteers) | Urinary S-cdA and R-cdA | S-cdA levels were significantly greater in prediabetes patients. No significant difference was observed for R-cdA levels. | nih.gov |

| Human (T2DM vs. Healthy Volunteers) | Urinary S-cdA and R-cdA | No statistically significant difference was observed for S-cdA or R-cdA levels compared to healthy volunteers. | nih.gov |

| Wild-Type Mice (Young vs. Old) | 8,5'-cyclopurine-2'-deoxynucleosides (cPu) in nuclear DNA | cPu lesions accumulate with age in a tissue-specific pattern (liver > kidney > brain). | nih.gov |

| SCID Mice (Xenografted) | 5'S-cdA in brain tissue | Raised levels of 5'S-cdA confirmed progressive DNA damage due to both aging and tumor development. | mdpi.com |

Investigation of this compound in Cellular Models of Oxidative Damage

Cellular models have been instrumental in elucidating the processing and impact of this compound and related lesions. A primary focus of this research has been on its unique dependence on the Nucleotide Excision Repair (NER) pathway for removal. nih.govresearchgate.net Studies using cell lines deficient in NER, such as those derived from patients with Xeroderma Pigmentosum (XP), have been particularly revealing. researchgate.net

In one key study, the (5'S)-8,5'-cyclo-2'-deoxyadenosine (cyclo-dA) lesion was shown to be repaired extremely poorly in NER-deficient Chinese Hamster Ovary (CHO) cells and in cells from XP complementation group A patients. researchgate.net This demonstrated a clear reliance on a functional NER system for its removal. researchgate.net In contrast, extracts from wild-type CHO cells and HeLa cells were capable of repairing the lesion. researchgate.netnih.gov The repair process in HeLa cell extracts involves dual incisions by the human NER machinery, generating excised fragments of 24-32 base pairs. nih.gov

Further investigations in cellular models have shown that the efficiency of NER can be influenced by the base opposite the lesion. nih.gov For the (5'S)-8,5'-cyclo-2'-deoxyadenosine lesion (S-cdA), the S-cdA•dC mispair was excised much more efficiently than the standard S-cdA•dT pair. nih.gov This suggests that the NER machinery recognizes not just the lesion itself but also the helical distortion caused by the specific base pairing context. nih.gov These findings in cellular models underscore the role of this compound as a significant challenge to genome integrity, particularly in cells with compromised NER, and highlight its potential contribution to the pathology of neurodegenerative diseases associated with NER defects like XP. researchgate.net

| Cellular Model | Lesion Studied | Experimental Focus | Key Finding | Reference |

|---|---|---|---|---|

| NER-deficient CHO cells (UV20, UV135) | (5'S)-8,5'-cyclo-2'-deoxyadenosine (cyclo-dA) | Repair capacity | Cyclo-dA was repaired extremely poorly compared to wild-type cells. | researchgate.net |

| Xeroderma Pigmentosum (XP-A) human cells | (5'S)-8,5'-cyclo-2'-deoxyadenosine (cyclo-dA) | Repair capacity | Demonstrated very poor repair of the cyclo-dA lesion. | researchgate.net |

| HeLa cell extracts | (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) | Repair mechanism and efficiency | The lesion was repaired via NER; repair efficiency depended on the complementary base (dC > dT). | nih.gov |

| Cockayne syndrome (CS) cell lines | Purine 5′,8-cyclo-2′-deoxynucleosides (cPu) | Lesion measurement | Used to ascertain levels of purine lesions in mitochondrial and nuclear DNA in a NER-deficiency disease model. | mdpi.com |

Cellular Response and Repair Mechanisms for 5 Oxo 8,5 Cycloadenosine

Nucleotide Excision Repair (NER) Pathway as the Primary Repair Mechanism

Unlike the majority of oxidative DNA lesions which are typically addressed by the Base Excision Repair (BER) pathway, 5'-Oxo-8,5'-cycloadenosine and other 8,5'-cyclopurine lesions are predominantly repaired by the Nucleotide Excision Repair (NER) pathway. nih.govnih.govmdpi.comnih.gov This distinction is crucial and highlights the unique structural properties of this adduct. The NER pathway is a versatile mechanism responsible for removing a wide variety of bulky, helix-distorting DNA lesions, such as those induced by ultraviolet (UV) radiation. nih.govnih.gov The repair of this compound by NER underscores the cell's recognition of this lesion as a significant structural impediment to normal DNA metabolism.

Recognition of the Bulky, Helix-Distorting Nature of this compound by NER Enzymes

The defining feature of this compound that directs it towards the NER pathway is its bulky and helix-distorting nature. nih.govscilit.com The covalent bond between the purine (B94841) base and the sugar backbone introduces significant structural perturbations to the DNA double helix. nih.gov These distortions include alterations in the sugar pucker, disruption of base stacking interactions, and a significant deviation from the canonical B-form DNA structure. nih.gov

In the global genome NER (GG-NER) sub-pathway, the initial recognition of such distortions is primarily carried out by the XPC-RAD23B protein complex. plos.org This complex scans the genome for helical abnormalities and, upon encountering a lesion like this compound, it initiates the assembly of the NER machinery. plos.org The degree of helical distortion is a key determinant for recognition, and the significant structural change induced by the cyclopurine lesion serves as a clear signal for the NER pathway.

Excision and Resynthesis Steps Specific to this compound Lesions

Once the this compound lesion is recognized, the NER machinery proceeds with a series of coordinated steps to excise the damaged segment and synthesize a new, correct DNA strand. Following the initial binding of the XPC-RAD23B complex, the Transcription Factor II H (TFIIH) complex is recruited to the site of damage. plos.orgnih.gov

The helicase subunits of TFIIH, XPB and XPD, then unwind the DNA in the 3' to 5' and 5' to 3' directions, respectively, creating a bubble of approximately 30 nucleotides around the lesion. nih.govnih.gov This unwinding is a critical step that allows for the subsequent incision of the damaged strand. The Xeroderma Pigmentosum group A (XPA) protein is then recruited to verify the presence of the lesion and to stabilize the unwound DNA structure. nih.gov

The excision of the oligonucleotide containing the this compound lesion is carried out by two endonucleases. The XPG endonuclease cuts the damaged strand on the 3' side of the lesion, and the XPF-ERCC1 endonuclease cuts on the 5' side. nih.goveur.nl This dual incision results in the removal of a short, single-stranded DNA fragment, typically 24-32 nucleotides in length, containing the cyclopurine adduct. nih.gov

Following the excision of the damaged fragment, the resulting gap is filled in by DNA polymerases, such as DNA polymerase δ or ε, using the undamaged complementary strand as a template. The final step in the repair process is the sealing of the phosphodiester backbone by a DNA ligase, thus restoring the integrity of the DNA molecule.

Role of Specific NER Factors in the Removal of 8,5'-Cyclopurine Lesions

Several key NER factors play indispensable roles in the intricate process of removing 8,5'-cyclopurine lesions, including this compound. The functions of these proteins are highly coordinated to ensure the efficient and accurate removal of the damage.

| NER Factor | Specific Role in 8,5'-Cyclopurine Lesion Removal |

| XPC-RAD23B | Acts as the primary damage sensor in global genome NER, recognizing the helical distortion caused by the cyclopurine lesion. plos.org |

| TFIIH | A multisubunit complex with helicase activity (XPB and XPD) that unwinds the DNA around the lesion to create a repair bubble. plos.orgnih.gov |

| XPA | Verifies the presence of the DNA damage and stabilizes the open complex, facilitating the proper positioning of the endonucleases. nih.gov |

| RPA | (Replication Protein A) Binds to the undamaged single strand of the repair bubble, protecting it from degradation and preventing the re-annealing of the two DNA strands. |

| XPG | An endonuclease that makes the 3' incision relative to the lesion. nih.goveur.nl |

| XPF-ERCC1 | A heterodimeric endonuclease that makes the 5' incision relative to the lesion. mdpi.com |

| DNA Polymerase δ/ε | Synthesizes a new DNA strand to fill the gap created by the excision of the damaged fragment. |

| DNA Ligase I or III | Seals the final nick in the phosphodiester backbone to complete the repair process. |

Distinction from Base Excision Repair (BER) Pathways and Glycosylase Activity

A critical aspect of the cellular response to this compound is the inability of the Base Excision Repair (BER) pathway to process this type of lesion. nih.govnih.govmdpi.comnih.gov The BER pathway is typically responsible for the removal of smaller, non-helix-distorting base lesions, such as those resulting from oxidation, alkylation, or deamination. nih.gov

The BER pathway is initiated by a class of enzymes called DNA glycosylases, which recognize and excise specific damaged bases by cleaving the N-glycosidic bond that links the base to the sugar-phosphate backbone. However, in the case of this compound, the presence of the additional covalent bond between the C8 of the purine and the C5' of the deoxyribose makes it a resistant substrate for DNA glycosylases. nih.gov Even if the N-glycosidic bond were to be cleaved, the adenine (B156593) base would remain tethered to the sugar backbone, preventing its removal by the BER machinery.

Numerous studies have demonstrated that various DNA glycosylases are unable to recognize or excise 8,5'-cyclopurine lesions from DNA. nih.gov This inherent resistance of the lesion to BER enzymes is a key reason why it is channeled into the NER pathway for repair.

Translesion Synthesis (TLS) Polymerases and Their Interaction with this compound Adducts

When DNA replication machinery encounters an unrepaired this compound lesion, the replicative polymerase often stalls, which can lead to replication fork collapse and cell death. To overcome this blockage, cells can employ a damage tolerance mechanism known as Translesion Synthesis (TLS). nih.gov TLS utilizes specialized, low-fidelity DNA polymerases that can replicate past DNA lesions. nih.gov

Several TLS polymerases have been implicated in the bypass of 8,5'-cyclopurine adducts. Notably, DNA polymerase η (Pol η) has been shown to be involved in the bypass of these lesions. However, the efficiency and fidelity of this bypass are often compromised. The bulky and rigid nature of the this compound lesion can lead to misincorporation of nucleotides opposite the damage, potentially resulting in mutations. The interaction of TLS polymerases with these adducts is a critical area of research, as it sheds light on the mutagenic potential of this type of oxidative DNA damage.

Cellular DNA Damage Response (DDR) Pathways Activated by this compound

The presence of this compound lesions and the subsequent stalling of replication and transcription can trigger the activation of the broader DNA Damage Response (DDR) network. semanticscholar.org The DDR is a complex signaling cascade that coordinates cell cycle progression, DNA repair, and, if the damage is too severe, apoptosis.

Key sensor kinases of the DDR pathway, such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are activated in response to different types of DNA damage. researchgate.netresearchgate.net While ATM is primarily activated by double-strand breaks, ATR is activated by the presence of single-stranded DNA (ssDNA) that can arise from stalled replication forks. mdpi.com Given that this compound can block DNA replication, it is likely that the ATR-mediated signaling pathway is activated. researchgate.net

Activation of ATR leads to the phosphorylation of downstream effector proteins, such as the checkpoint kinase 1 (Chk1), which in turn can lead to cell cycle arrest. mdpi.com This provides the cell with more time to repair the damage before proceeding with cell division. The activation of these DDR pathways is a critical cellular defense mechanism to prevent the propagation of damaged DNA and to maintain genomic stability. In cases where the NER pathway is deficient, such as in the genetic disorder Xeroderma Pigmentosum, the accumulation of unrepaired 8,5'-cyclopurine lesions is thought to contribute to the neurodegenerative symptoms observed in some patients, highlighting the critical role of these cellular response and repair mechanisms. scilit.com

Impact of 5'R and 5'S Diastereomers on Repair Efficiency

The stereochemistry of the covalent bond between the C5' of the deoxyribose and the C8 of the adenine base in this compound (also referred to as 8,5'-cyclo-2'-deoxyadenosine (B1254554) or cdA) results in two distinct diastereomers: (5'R)-8,5'-cyclo-2'-deoxyadenosine (5'R-cdA) and (5'S)-8,5'-cyclo-2'-deoxyadenosine (5'S-cdA). This stereoisomerism has a profound impact on the efficiency of cellular repair mechanisms, primarily the Nucleotide Excision Repair (NER) pathway, which is the main route for the removal of these bulky lesions.

Unlike many other oxidative DNA lesions, 5',8-cyclopurine deoxynucleosides are not substrates for the Base Excision Repair (BER) pathway, as no specific DNA glycosylases are known to recognize and excise them. mdpi.commdpi.com Instead, the structural distortion they impart on the DNA double helix triggers the NER machinery. mdpi.comnih.gov

Research has consistently demonstrated that the NER system repairs the 5'R diastereomer more efficiently than the 5'S diastereomer. nih.govnih.gov The efficiency of excision for 5'R cyclopurines can be approximately twice that of their 5'S counterparts. nih.gov This difference in repair kinetics is attributed to the distinct structural perturbations each diastereomer induces in the DNA backbone. nih.gov Molecular modeling and dynamics simulations have revealed that 5'R lesions cause greater distortions and dynamics in the DNA backbone compared to the 5'S stereoisomers. nih.gov These more significant structural alterations, particularly the impairment of van der Waals stacking interactions, are more readily recognized by the human NER apparatus. nih.gov

Studies comparing the removal rates of these lesions to other types of DNA damage have provided quantitative insights. For instance, the removal of 5'R-cdA and 5'S-cdA is significantly slower than that of cisplatin-DNA adducts, with removal rates being 40 and 150 times slower, respectively. mdpi.commdpi.com This highlights the challenging nature of these tandem lesions for the cellular repair machinery. The accumulation of the 5'S-cdA lesion has been observed in the genomic DNA of mice deficient in Cockayne syndrome B (CSB) protein, a key component of transcription-coupled NER, further suggesting that 5'S-cdA is a difficult lesion to repair in vivo. nih.gov

The nature of the base opposite the lesion also modulates the repair efficiency. For 5'S-cdA, a mismatch with deoxycytidine (dC) is excised much more efficiently than the canonical pairing with thymidine (B127349) (dT). nih.govnih.gov Conversely, a mismatch with deoxyadenosine (B7792050) (dA) is repaired less efficiently than the S-cdA•dT pair. nih.govnih.gov This indicates that the NER machinery's discrimination is complex, relying on multiple criteria beyond just the presence of the lesion itself. nih.govnih.gov

While NER is the primary repair pathway, the presence of these lesions can also impact other repair processes. For example, DNA polymerase β (polβ), a key BER polymerase, can bypass 5'R-cdA more efficiently than 5'S-cdA when the lesion is located in the template strand. mdpi.com

The differential repair of these diastereomers is a critical factor in their biological consequences. The less efficient repair of the 5'S form could lead to its persistence in the genome, posing a greater threat of mutagenesis and cytotoxicity.

Interactive Data Table: Comparative Repair Efficiency of this compound Diastereomers

| Diastereomer | Primary Repair Pathway | Relative Repair Efficiency | Key Findings |

| 5'R-cdA | Nucleotide Excision Repair (NER) | Higher | Repaired approximately 2 times more efficiently than 5'S-cdA. nih.gov Causes greater distortion to the DNA backbone, facilitating recognition by NER machinery. nih.gov |

| 5'S-cdA | Nucleotide Excision Repair (NER) | Lower | Persists longer in the genome due to less efficient repair. nih.gov Its repair efficiency is influenced by the opposing base, with S-cdA•dC mispairs being excised more efficiently than S-cdA•dT pairs. nih.govnih.gov |

Advanced Research Perspectives and Future Directions for 5 Oxo 8,5 Cycloadenosine Studies

Development of Novel Methodologies for Real-time and In Situ Visualization

A significant hurdle in understanding the biological impact of 5'-Oxo-8,5'-cycloadenosine is the lack of tools for its direct visualization in living cells. Current methods for detecting DNA lesions often rely on the extraction and hydrolysis of DNA, followed by chromatographic or mass spectrometric analysis, which precludes real-time spatial and temporal information. Future research is geared towards developing sophisticated probes and imaging techniques to overcome this limitation.

One promising avenue is the adaptation of protein-based sensors. For instance, a visualization method developed for oxidized guanine (B1146940) nucleotides utilizes a split MutT protein fused to fluorescent tags. nih.gov This system allows for the visualization of 8-oxo-dGTP accumulation as fluorescent foci within living cells. nih.gov A similar approach could be engineered for this compound by identifying a protein, perhaps from the nucleotide excision repair (NER) pathway, that specifically recognizes this lesion.

Furthermore, the field of bioorthogonal chemistry offers powerful tools for labeling and visualizing biomolecules within their native environment. nih.gov This could involve metabolically incorporating a modified nucleoside that, upon oxidative damage and cyclization, presents a unique chemical handle. This handle could then be selectively tagged with a fluorescent probe via a "click chemistry" reaction, enabling in situ visualization. nih.gov Advanced optogenetic tools, such as the Corelet and CasDrop systems which use light to induce localized protein concentration and phase separation, could also be repurposed to recruit fluorescently-tagged, lesion-binding proteins to sites of damage, offering precise spatiotemporal control over visualization. princeton.edu

Exploration of this compound in Specific Cellular Compartments and Organelles

Cellular functions are highly compartmentalized, and the location of DNA damage can significantly influence its biological consequences. nih.gov this compound is expected to form wherever DNA is present and exposed to oxidative stress, primarily within the nucleus and mitochondria. However, the relative rates of formation and repair in these organelles, and the specific consequences of the lesion in each compartment, remain largely unexplored.

Future research must focus on developing methods to quantify the lesion in a compartment-specific manner. This could be achieved by coupling advanced detection methods with organelle-specific isolation techniques. The visualization tools discussed previously could be engineered to include targeting signals that direct them to specific organelles, such as a mitochondrial targeting sequence or a nuclear localization signal. nih.gov Such technologies would allow researchers to investigate critical questions, for example, whether the accumulation of this compound in mitochondrial DNA, which has a less robust repair capacity than nuclear DNA, contributes disproportionately to mitochondrial dysfunction and cellular aging.

Mechanistic Studies of this compound Formation in Complex Biological Systems (Non-human focus)

The formation of this compound and its related 5',8-cyclopurine-2'-deoxynucleosides (cdPus) is initiated by the action of hydroxyl radicals, one of the most potent reactive oxygen species. mdpi.comnih.gov Mechanistic studies have shown that the process begins with the abstraction of a hydrogen atom from the C5′ position of the deoxyribose sugar. mdpi.com This creates a C5′ radical that subsequently attacks the C8 position of the purine (B94841) base, forming a covalent C5'-C8 bond and resulting in the cyclized lesion. mdpi.com

These lesions are products of oxidative stress from sources like ionizing radiation. researchgate.netacs.org Studies in non-human systems have been instrumental in elucidating their biological effects. In Escherichia coli, the guanosine analogue of this lesion, (5′S)-8,5′-cyclo-2′-deoxyguanosine, has been shown to be a strong block to replication and highly mutagenic. researchgate.net Animal models, such as mice deficient in specific DNA repair pathways, have been crucial for understanding the processing of these lesions in a complex organism and have helped link the accumulation of cyclopurines to neurodegeneration. nih.gov

Systems Biology Approaches to Understand Global Cellular Responses to this compound

The presence of a single DNA lesion can trigger a complex, network-level response within the cell. Systems biology offers a framework for understanding these global responses by integrating multi-omics data into computational models. A prime example is the "OxidizeME" model, a computable multiscale description of the ROS stress response in E. coli that connects molecular damage to phenotypic outcomes like growth inhibition and differential gene expression. nih.gov

A similar systems-level approach is needed for this compound. Such a model would integrate data on:

Lesion Recognition and Repair: The lesion is not repaired by base excision repair (BER) but is a substrate for the nucleotide excision repair (NER) pathway. nih.govresearchgate.net

Transcriptional Inhibition: Cyclopurine lesions are strong blocks to RNA polymerase II, directly halting gene expression. nih.gov

Replication Blockage: The lesion can stall DNA polymerases, leading to replication stress and potential cell cycle arrest. researchgate.net

Mutagenesis: If bypassed by translesion synthesis polymerases, the lesion can be highly mutagenic. acs.org

By modeling the interplay of these processes, researchers could predict the global impact of this lesion on cellular fitness, gene expression programs, and genomic stability, providing a holistic understanding of its cytotoxicity and mutagenicity.

Theoretical and Computational Modeling of this compound Interactions, Structural Perturbations, and Repair Mechanisms

Theoretical and computational modeling have been indispensable for understanding the structural and energetic consequences of this compound. The formation of the C5'-C8 covalent bond imposes severe conformational constraints on the nucleoside. researchgate.net Molecular dynamics simulations, often restrained by data from Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed these structural perturbations in detail. researchgate.netnih.gov

| Torsion Angle | Standard B-DNA (Approx. Value) | (S)-cdG Value | Change |

|---|---|---|---|

| β (beta) | 180° | -78° | Significant shift from trans to gauche- |

| γ (gamma) | 50° | -57° | Shift from gauche+ to gauche- |

| δ (delta) | 120° | 147° | Increase, consistent with altered pucker |

| χ (chi) | -120° | -162° | Shift towards a more strained anti conformation |

| ζ (zeta) | -90° | -58° | Perturbation from the canonical value |

These profound structural distortions are thought to be the basis for the lesion's recognition by the NER machinery, which identifies helix-distorting damage. researchgate.net Computational models have also been used to study the stability of the lesion itself, revealing that the N-glycosidic bond in cyclopurines is significantly more stable against acid hydrolysis than in their unmodified counterparts, a finding that has implications for both experimental analysis and the lesion's persistence in vivo. nih.govnih.gov

Comparative Analysis with Other Oxidative DNA Adducts for Comprehensive Damage Profiling

To fully appreciate the unique properties of this compound, it is useful to compare it with other well-characterized oxidative DNA lesions, such as 7,8-dihydro-8-oxoguanine (8-oxo-dG) and 7,8-dihydro-8-oxoadenine (8-oxo-dA).

8-oxo-dG is one of the most abundant oxidative lesions and is highly mutagenic because it can readily mispair with adenine (B156593) during replication, leading to G:C to T:A transversions. nih.govresearchgate.net Unlike the cyclopurines, 8-oxo-dG does not cause a major distortion of the DNA helix and is recognized and removed by the base excision repair (BER) pathway, primarily by the OGG1 DNA glycosylase. nih.gov 8-oxo-dA is chemically similar to 8-oxo-dG but is significantly less mutagenic in E. coli. nih.gov

The table below summarizes key differences between these adducts.

| Property | 5',8-Cyclopurines | 8-oxo-dG | 8-oxo-dA |

|---|---|---|---|

| Structure | Tandem lesion with C5'-C8 bond; severe helix distortion (O4'-exo pucker) researchgate.net | Single base modification; minimal helix distortion; prefers syn conformation for A:8-oxoG pair nih.gov | Single base modification; minimal helix distortion |

| Primary Repair Pathway | Nucleotide Excision Repair (NER) nih.gov | Base Excision Repair (BER) nih.gov | Presumed to be BER mdpi.com |

| Mutagenic Potential | High; strong block to replication researchgate.netacs.org | High; causes G→T transversions nih.gov | Low; significantly less mutagenic than 8-oxo-dG in E. coli nih.gov |

| Glycosidic Bond Stability | More stable to acid hydrolysis than unmodified purine nih.govnih.gov | Extremely stable to acid hydrolysis nih.gov | Not extensively characterized |

This comparative profiling highlights that this compound is a distinct type of damage. Its recognition by NER rather than BER and its profound structural impact set it apart from simple base modifications like 8-oxo-dG.

Role of this compound in Epigenetic Modulation and Gene Regulation (Mechanistic studies)

Gene regulation is a tightly controlled process involving the interaction of numerous proteins with DNA. khanacademy.orgyoutube.com The presence of DNA damage can physically obstruct these interactions, leading to dysregulation of gene expression. As a bulky, helix-distorting lesion, this compound has a direct and potent impact on gene regulation by acting as a strong block to the progression of RNA polymerase II, thereby halting transcription. nih.gov

Beyond this direct blockage, there is a strong theoretical basis for investigating the role of this lesion in epigenetic modulation. Epigenetic modifications, such as DNA methylation and histone modifications, are crucial for gene regulation. youtube.com The enzymes responsible for writing and reading these marks rely on specific DNA structures and sequences. Studies on 8-oxo-dG have shown that it can function as an epigenetic modifier by inhibiting the binding of DNA methyltransferases (DNMTs) and methyl-CpG binding proteins, and by recruiting demethylating enzymes to adjacent sites. nih.govnih.gov

Given that this compound causes a much more severe structural perturbation than 8-oxo-dG, it is highly probable that it would have an even greater disruptive effect on the binding of epigenetic machinery. researchgate.net Future mechanistic studies should explore whether the presence of this lesion can:

Sterically hinder the access of DNMTs, leading to localized hypomethylation.

Disrupt the structure of nucleosomes, altering histone modification patterns.

Prevent the binding of transcription factors that are sensitive to DNA shape and conformation.

Investigating these possibilities will be crucial for a complete understanding of the biological consequences of this complex DNA lesion, linking oxidative damage directly to the epigenetic control of gene expression.

Q & A

Basic Research Questions

Q. What experimental methods are used to detect and quantify 5'-Oxo-8,5'-cycloadenosine in DNA samples?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is commonly employed for precise quantification. Immunological assays using monoclonal antibodies specific to cyclized adenosine lesions (e.g., anti-8,5′-cycloadenosine antibodies) enable selective detection in cellular DNA. For structural validation, nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations are used to confirm lesion conformation and base-pairing distortions .

Q. How does this compound structurally destabilize DNA, and what techniques characterize its impact?

- Methodology : NMR spectroscopy and X-ray crystallography reveal that this compound disrupts Watson-Crick base pairing by inducing non-canonical hydrogen bonding or wobble pairs. Molecular dynamics simulations further predict lesion-induced backbone distortions, such as pseudo-rotation of the deoxyribose ring (O4′-exo conformation), which destabilizes duplex DNA .

Q. What are the primary pathways for synthesizing this compound in vitro?

- Methodology : Radical-mediated oxidation of adenosine derivatives (e.g., via hydroxyl radicals or γ-irradiation) generates cyclized lesions. Electrochemical reduction of S-adenosylmethionine (SAM) under controlled potentials (−1.4 V vs SHE) induces irreversible cleavage, producing the 5′-deoxyadenosyl radical, which cyclizes to form 8,5′-cycloadenosine derivatives. Synthetic routes, such as 2',3'-O-isopropyl protection, are also documented for stabilized analogs .

Advanced Research Questions

Q. How does nucleotide excision repair (NER) efficiency for this compound compare to other oxidative lesions like 8-oxo-dG?

- Methodology : Dual-incision assays with HeLa cell extracts and purified NER proteins (e.g., XPF-ERCC1) measure repair kinetics. Time-course experiments using 136-mer duplex DNA substrates show that this compound (S-cdA) is repaired ~3× slower than cis-B[a]P-N2-dG, a bulky adduct, but faster than S-cdG. Repair efficiency depends on lesion stereochemistry (R-cdA vs. S-cdA) and opposing base pairing (e.g., S-cdA•dT vs. S-cdA•dC) .

| Lesion | NER Efficiency (Relative to cis-B[a]P-N2-dG) | Key Observations |

|---|---|---|

| cis-B[a]P-N2-dG | 100% | Gold-standard bulky lesion |

| S-cdG | 40% | Mispairing (e.g., S-cdG•dT) enhances excision |

| S-cdA | 25% | S-cdA•dC pairing reduces repair efficiency |

Q. Why do DNA glycosylases fail to excise this compound, and what alternative repair mechanisms exist?

- Methodology : In vitro assays with purified glycosylases (e.g., NEIL1, OGG1) show no detectable excision activity for S-cdA or S-cdG. Knockout mouse models (Neil1−/−) reveal elevated S-cdA levels, suggesting NEIL1 indirectly modulates repair via non-glycosylase pathways. Competing repair mechanisms, such as transcription-coupled NER, are hypothesized to dominate in vivo .

Q. How does this compound inhibit transcription, and what assays quantify this effect?

- Methodology : Electrophoretic mobility shift assays (EMSAs) demonstrate that S-cdA blocks TATA-binding protein (TBP) from binding promoter regions. In vitro transcription assays using RNA polymerase II show a 70–90% reduction in transcript yield when S-cdA is incorporated into template DNA. Chromatin immunoprecipitation (ChIP) further confirms reduced RNA Pol II recruitment at lesion sites .

Q. What computational models predict the mutagenic potential of this compound in bacterial and mammalian systems?

- Methodology : Molecular dynamics simulations paired with bacterial mutagenesis assays (e.g., in E. coli) reveal S-cdA→T transversion mutations due to mispairing with dATP. In mammalian cells, shuttle vector systems (e.g., supF plasmid assays) quantify mutation frequencies, showing S-cdA induces predominantly G→T mutations in human cells .

Contradictions and Open Challenges

- Evidence Conflict : While S-cdA is repaired predominantly via NER in mammalian systems, its repair in bacterial systems (e.g., E. coli UvrABC) is inefficient, suggesting evolutionary divergence in lesion recognition .

- Unresolved Mechanism : The role of NEIL1 in S-cdA repair remains unclear. Although Neil1−/− mice accumulate S-cdA, direct enzymatic activity has not been demonstrated, implying indirect regulation .

Guidelines for Replicating Studies

- Experimental Design : Use HeLa cell extracts for NER assays and validate lesion-containing substrates via MALDI-TOF mass spectrometry. For in vivo studies, employ Csb−/− or Xpa−/− mouse models to study Cockayne syndrome or Xeroderma Pigmentosum phenotypes linked to NER defects .

- Data Presentation : Include raw HPLC chromatograms and dual-incision gel electrophoresis images in supplementary materials. Tabulate repair efficiencies with standard deviations from triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.